

2-Methylpyrimidin-5-ol: A Versatile Scaffold for Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Methylpyrimidin-5-ol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Pyrimidine Core

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from the essential building blocks of life—the nucleobases uracil, thymine, and cytosine—to a multitude of synthetic drugs.^{[1][2]} Its prevalence in approved therapeutics stems from its unique physicochemical properties. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets, while the aromatic system can engage in π -stacking and other non-covalent interactions.^{[1][2]} Furthermore, the pyrimidine scaffold serves as a versatile template for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize drug candidates. This guide focuses on a particularly valuable, yet perhaps under-explored, member of this family: **2-Methylpyrimidin-5-ol**. We will delve into its synthesis, reactivity, and its emerging role as a privileged building block in the design of novel therapeutics, providing both a theoretical framework and practical insights for its application in drug discovery programs.

Physicochemical Properties and Tautomerism: More Than Meets the Eye

2-Methylpyrimidin-5-ol is a white to pale yellow crystalline solid with a molecular weight of 110.11 g/mol. It is soluble in water, as well as in polar organic solvents like alcohols and esters.

A critical aspect of the chemistry of **2-Methylpyrimidin-5-ol**, and indeed all hydroxypyrimidines, is the phenomenon of keto-enol tautomerism.^{[3][4][5]} The "hydroxypyrimidine" form (the enol tautomer) exists in equilibrium with its keto tautomer, 2-methylpyrimidin-5(4H)-one. This equilibrium is dynamic and can be influenced by factors such as the solvent, pH, and temperature.^[3] In non-polar solvents, the enol form may be more prevalent, while polar solvents can favor the keto form.^[3] This tautomeric behavior has profound implications for its biological activity, as the different forms present distinct hydrogen bonding patterns and shapes, which can lead to differential binding to target proteins.^{[4][5]}

Property	Value	Source
Molecular Formula	C5H6N2O	ChemBK
Molecular Weight	110.11 g/mol	ChemBK
Appearance	White to pale yellow crystalline solid	ChemBK
Solubility	Soluble in water, alcohols, and esters	ChemBK

Synthesis of 2-Methylpyrimidin-5-ol and its Analogs: Building the Core

The synthesis of substituted pyrimidines is a well-established field, with several classical methods available. A common and versatile approach is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.

General Synthesis of 2,4-Disubstituted-5-hydroxypyrimidines

A prevalent method for constructing the 2,4-disubstituted-5-hydroxypyrimidine core involves the reaction of a β -keto ester with an amidine. While a specific, detailed protocol for **2-**

Methylpyrimidin-5-ol is not readily available in the provided search results, a general procedure can be inferred from the synthesis of analogous compounds. For instance, the synthesis of 2,4-dimethylpyrimidin-5-ol, a key intermediate in the manufacture of the insomnia drug Lemborexant, provides a valuable template.[6]

Protocol: Synthesis of 2,4-Dimethylpyrimidin-5-ol (as an illustrative example)[6]

- Step 1: Reaction of a Nitrophenyl Compound with N,N-Dimethylformamide Diethyl Acetal. This step likely forms an enamine intermediate, which is a common strategy to activate a position for subsequent cyclization.
- Step 2: Cyclization with an Amidine. The enamine intermediate is then reacted with an amidine (in this case, acetamidine) to form the pyrimidine ring.
- Step 3: Hydrolysis. A final hydrolysis step, often under basic conditions, is employed to liberate the hydroxyl group.

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Reactivity and Functionalization: Expanding Chemical Diversity

The **2-Methylpyrimidin-5-ol** scaffold offers multiple sites for chemical modification, allowing for the exploration of a broad chemical space in drug discovery. The key positions for functionalization are the hydroxyl group at C5, and the C4 and C6 positions of the pyrimidine ring.

Reactions at the C5-Hydroxyl Group

The hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents. These modifications can be used to modulate the compound's lipophilicity, introduce new binding interactions, or act as a handle for further derivatization.

Functionalization at the C4 and C6 Positions

The C4 and C6 positions of the pyrimidine ring are susceptible to both nucleophilic and electrophilic attack, depending on the reaction conditions and the nature of the substituents.

- **Electrophilic Substitution:** While the pyrimidine ring is generally electron-deficient, the presence of the electron-donating hydroxyl group at C5 can activate the ring towards electrophilic substitution, particularly at the C4 and C6 positions.
- **Nucleophilic Aromatic Substitution (SNAr):** A common strategy for functionalizing the pyrimidine ring is to first introduce a good leaving group, such as a halogen, at the C4 or C6 position. This can be achieved through various halogenating agents. The resulting halopyrimidine can then undergo SNAr with a wide range of nucleophiles, including amines, thiols, and alcohols, to introduce diverse functional groups.
- **Palladium-Catalyzed Cross-Coupling Reactions:** In recent years, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, have become powerful tools for the functionalization of heterocyclic compounds, including pyrimidines. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

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Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

The pyrimidine core is a well-established pharmacophore in a wide range of therapeutic areas. [1][2] The **2-Methylpyrimidin-5-ol** scaffold, with its specific substitution pattern, offers a unique platform for the design of targeted therapies.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[7] The pyrimidine ring is a common feature in many kinase inhibitors, often acting as a hinge-binder by forming hydrogen bonds with the backbone of the kinase hinge region. The 2-methyl and 5-hydroxyl groups of **2-Methylpyrimidin-5-ol** can be strategically utilized to achieve potent and selective inhibition of various kinases. For example, a series of 2-(aminopyrimidinyl)thiazole-5-

carboxamides were identified as potent dual Src/Abl kinase inhibitors with significant antitumor activity.^[8]

GPCR Modulators

G-protein coupled receptors (GPCRs) are another major class of drug targets, involved in a wide array of physiological processes.^{[9][10]} Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising approach for achieving greater subtype selectivity and a more nuanced modulation of receptor activity.^{[9][11][12]} The **2-Methylpyrimidin-5-ol** scaffold can be elaborated to design allosteric modulators of GPCRs, with the potential to treat a range of central nervous system disorders.^[9]

ADME and Toxicology Considerations

The absorption, distribution, metabolism, and excretion (ADME) and toxicological (Tox) properties of a drug candidate are critical for its success.^{[13][14][15]} The pyrimidine ring can influence these properties in several ways. The nitrogen atoms can increase aqueous solubility and provide sites for metabolism. The overall lipophilicity of the molecule, which can be modulated by the substituents on the pyrimidine ring, will affect its absorption and distribution.^[1]

In silico tools and in vitro assays are increasingly used in the early stages of drug discovery to predict the ADME-Tox profile of compounds and guide the design of molecules with favorable pharmacokinetic and safety profiles.^{[15][16]} For compounds containing the **2-Methylpyrimidin-5-ol** core, it is important to assess their metabolic stability, potential for off-target activities, and cytotoxicity.

Conclusion and Future Perspectives

2-Methylpyrimidin-5-ol is a versatile and valuable building block for medicinal chemistry. Its straightforward synthesis, multiple sites for functionalization, and the inherent biological relevance of the pyrimidine core make it an attractive starting point for the design of novel therapeutics. The critical role of tautomerism in influencing its interactions with biological targets adds another layer of complexity and opportunity for rational drug design. As our understanding of the structural requirements for targeting specific proteins continues to grow, we can expect to see the **2-Methylpyrimidin-5-ol** scaffold incorporated into an increasing number of innovative and effective medicines.

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